
PF-06260933
Descripción general
Descripción
PF-06260933 is a highly selective small-molecule inhibitor of MAP4K4 (mitogen-activated protein kinase kinase kinase kinase 4), a serine/threonine kinase implicated in inflammatory, metabolic, and oncogenic pathways. It exhibits potent inhibitory activity with an IC50 of 3.7 nM in kinase assays and 160 nM in cellular assays . Preclinical studies demonstrate its efficacy in reducing atherosclerotic plaque formation by targeting endothelial cell dysfunction, vascular permeability, and macrophage-driven inflammation . Additionally, this compound enhances chemotherapy sensitivity in cervical cancer by suppressing SOX6-induced autophagy and shows neuroprotective effects in retinal ganglion cells . Its systemic inhibition of MAP4K4 also improves insulin sensitivity and reduces plasma glucose and lipid levels, highlighting pleiotropic therapeutic benefits .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de PF-6260933 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura principal a través de una serie de reacciones de condensación y ciclización, seguidas de modificaciones de grupos funcionales para lograr la selectividad y potencia deseadas. Las condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar altos rendimientos y pureza .
Métodos de Producción Industrial
La producción industrial de PF-6260933 sigue rutas sintéticas similares pero a una escala mayor. El proceso se optimiza para la rentabilidad y la escalabilidad, a menudo involucrando reactores de flujo continuo y sistemas automatizados para mantener la calidad y la eficiencia consistentes. El producto final se somete a rigurosas medidas de control de calidad para garantizar el cumplimiento de las normas de la industria .
Análisis De Reacciones Químicas
Tipos de Reacciones
PF-6260933 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden emplear para modificar ciertos grupos funcionales dentro de la molécula.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas desoxigenadas. Las reacciones de sustitución pueden dar como resultado una amplia gama de compuestos modificados con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
In Vitro Studies
Recent studies have shown that PF-06260933 demonstrates selective cytotoxicity against radioresistant breast cancer cells. In an experiment involving parental and radioresistant cell lines, treatment with this compound resulted in a significant reduction in cell viability among the radioresistant cells while sparing the parental cells . Specifically, at a concentration of 40 µM, the survival rates were approximately 60% for radioresistant cells compared to over 80% for parental cells.
In Vivo Efficacy
In vivo studies further corroborate the potential of this compound as an anti-cancer agent. When administered to mice bearing tumors derived from radioresistant breast cancer cells, this compound treatment led to a 40% reduction in tumor growth without affecting the body weight of the mice . This suggests a favorable safety profile alongside its therapeutic effects.
Retinal Neuron Regeneration
Recent research indicates that this compound may promote retinal neuron regeneration from Müller glia cells. In experimental models, inhibition of MAP4K4 led to increased expression of markers associated with neuronal differentiation and regeneration . This suggests that this compound could be a valuable tool in developing treatments for retinal degenerative diseases.
Regulation of Platelet Aggregation
This compound has also been implicated in the regulation of human platelet activation. Studies have shown that it can modulate platelet aggregation responses, indicating potential applications in managing thrombotic disorders . This highlights its versatility beyond oncological applications.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mecanismo De Acción
PF-6260933 ejerce sus efectos inhibiendo selectivamente la actividad de MAP4K4. Esta cinasa participa en varios procesos celulares, incluida la inflamación, la migración celular y la apoptosis. Al inhibir MAP4K4, PF-6260933 puede modular estos procesos, lo que lleva a posibles beneficios terapéuticos. El compuesto se une al sitio activo de la cinasa, evitando su fosforilación y la posterior activación de las vías de señalización aguas abajo .
Comparación Con Compuestos Similares
Comparison with Similar MAP4K4 Inhibitors
Table 1: Key Characteristics of MAP4K4 Inhibitors
Selectivity and Mechanism
- This compound : Exhibits >100-fold selectivity over 300+ kinases, making it the most specific MAP4K4 inhibitor . It blocks TNF-α-induced endothelial permeability and macrophage cytokine release, crucial for atherosclerosis and cancer progression .
- GNE-495: While selective, its effects are cell-context-dependent. In breast cancer, it induces apoptosis and migration arrest, but these effects are negated by MAP4K4 knockdown, suggesting narrower mechanistic scope compared to this compound .
- NCB-0846 : A less selective inhibitor targeting multiple kinases (e.g., TNIK, MAP4K4), limiting its utility in dissecting MAP4K4-specific pathways .
Therapeutic Efficacy
- Atherosclerosis: this compound reduces plaque size by 46% in Ldlr⁻/⁻ mice and 31% in Apoe⁻/⁻ models, outperforming genetic MAP4K4 knockout . It also improves metabolic parameters (glucose: -25%, lipids: -15%), unlike GNE-495 or DMX-5804 .
- Cancer : this compound downregulates oncogenic YAP1 and ERα in breast cancer and reverses cisplatin resistance in cervical cancer via autophagy inhibition . NCB-0846 shows broader anti-tumor activity but lacks metabolic benefits .
Actividad Biológica
PF-06260933 is a selective inhibitor of the MAP4K4 (HGK) kinase, which plays a significant role in various cellular processes, including inflammation, cancer progression, and metabolic regulation. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and metabolic disorders.
- Chemical Name : 5-(4-Chlorophenyl)-[3,3'-bipyridine]-6,6'-diamine dihydrochloride
- CAS Number : 1883548-86-4
- Purity : ≥98%
This compound primarily inhibits MAP4K4 with an IC50 value of 140 nM. It also demonstrates potent inhibition of MINK and TNIK kinases with IC50 values of 8 nM and 13 nM, respectively . By targeting these kinases, this compound modulates several downstream signaling pathways involved in cell proliferation and survival.
Biological Activity Overview
This compound has been studied extensively in various contexts, revealing its multifaceted biological activity:
1. Anti-Cancer Effects
- Breast Cancer : In studies involving radioresistant breast cancer cells, this compound selectively reduced cell viability in both standard and radioresistant (SR and MR) cell lines while sparing normal cells. At a concentration of 40 μM, it reduced the viability of SR and MR cells to approximately 60% and 50%, respectively .
- Tumor Growth Inhibition : In vivo experiments demonstrated that this compound significantly inhibited tumor growth in mice bearing SR tumors, achieving about a 40% reduction compared to untreated controls .
2. Metabolic Regulation
- This compound has shown the ability to improve fasting hyperglycemia in mouse models, suggesting its potential utility in treating metabolic disorders such as type 2 diabetes .
3. Inflammatory Response Modulation
- Research indicates that MAP4K4 promotes vascular inflammation; thus, inhibiting this kinase with this compound may reduce inflammatory responses associated with conditions like atherosclerosis . In endothelial cells, silencing MAP4K4 led to decreased monocyte adhesion and migration, highlighting its role in inflammation .
Table: Summary of Key Studies Involving this compound
Detailed Research Findings
- Cytotoxicity Mechanism : this compound induces apoptosis in cancer cells by inhibiting DNA repair mechanisms. It was found to increase levels of cleaved caspase 3 and PARP fragments, indicating that the compound promotes programmed cell death through the accumulation of DNA damage .
- Impact on Metabolic Pathways : In hepatocytes, this compound has been shown to influence lipid metabolism significantly. Studies indicate that it may alter the balance between lipid accumulation and oxidative stress response, contributing to its protective effects against non-alcoholic fatty liver disease (NAFLD) .
- In Vivo Efficacy : Animal studies have confirmed that this compound does not adversely affect body weight while effectively reducing tumor sizes in xenograft models. This suggests a favorable therapeutic window for potential clinical applications .
Q & A
Basic Research Questions
Q. What is the mechanistic role of PF-06260933 in modulating MAP4K4 signaling pathways?
this compound acts as a small-molecule inhibitor of MAP4K4, a kinase implicated in metabolic and inflammatory pathways. In murine models, treatment with this compound reduced insulin resistance and improved glucose homeostasis by suppressing MAP4K4 activity, as demonstrated through comparisons of wild-type, treated, and knockout models . Researchers should validate kinase inhibition using immunoblotting or activity assays and correlate findings with metabolic outcomes like glucose tolerance tests.
Q. Which in vivo models have demonstrated this compound’s efficacy, and what experimental designs were employed?
Two murine models in evaluated this compound’s impact on spinal injury. In the first, mice received a single injection followed by twice-daily dosing for 6 weeks, resulting in reduced injury area (p<0.05). The second model used 10-week-old mice divided into treatment and placebo groups, showing similar efficacy (p<0.01). Key design elements included longitudinal monitoring, controlled dosing regimens, and injury quantification via histopathology .
Q. How should researchers design a dose-response study for this compound in metabolic disease models?
Utilize multiple dose cohorts (e.g., low, medium, high) with placebo controls, ensuring alignment with pharmacokinetic properties. Measure outcomes such as fasting glucose, insulin sensitivity (via hyperinsulinemic-euglycemic clamps), and pancreatic β-cell mass. ’s approach, which compared wild-type and treated models, provides a template for linking MAP4K4 inhibition to metabolic parameters .
Advanced Research Questions
Q. How can contradictory data on this compound’s effects on pancreatic β-cell growth be resolved?
reported reduced β-cell growth in treated models but increased growth in MAP4K4 knockouts, suggesting compensatory mechanisms. Researchers should perform time-course experiments to assess transient versus sustained effects and use lineage-tracing tools to differentiate β-cell proliferation from transdifferentiation. Cross-referencing with studies on alternative MAP4K4 inhibitors may clarify mechanistic consistency .
Q. What methodological considerations are critical when extrapolating this compound’s efficacy from murine models to humans?
Address species-specific differences in drug metabolism (e.g., cytochrome P450 activity) and adjust dosing using allometric scaling. Incorporate translational biomarkers such as circulating inflammatory cytokines (e.g., IL-6, TNF-α) and leverage pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict human efficacy. Longitudinal studies, as in , are essential for assessing durability .
Q. How should researchers analyze conflicting results in this compound’s neuroprotective versus metabolic effects?
Apply meta-analytical frameworks to reconcile disparities. For example, spinal injury models ( ) showed neuroprotection, while metabolic studies ( ) focused on glucose regulation. Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify tissue-specific MAP4K4 interactomes. Controlled variables like diet (e.g., high-fat vs. standard chow) must be standardized to isolate context-dependent effects .
Q. Methodological Frameworks
Q. What statistical approaches are recommended for analyzing this compound’s treatment effects in preclinical studies?
Employ mixed-effects models to account for longitudinal data variability (e.g., repeated glucose measurements). For small-sample studies (e.g., n=10/group in ), use non-parametric tests (Mann-Whitney U) and report effect sizes with 95% confidence intervals. Adjust for multiple comparisons using Benjamini-Hochberg correction .
Q. How can the PICOT framework structure in vivo studies on this compound?
- Population: Murine models with diet-induced metabolic dysfunction or spinal injury.
- Intervention: this compound at 10 mg/kg twice daily.
- Comparison: Placebo controls or knockout models.
- Outcome: Injury area reduction (%), glucose AUC, β-cell mass.
- Time: 6–10 weeks. This aligns with ’s experimental timelines and outcome metrics .
Q. What criteria (e.g., FINER) should guide hypothesis formulation for this compound studies?
- Feasible: Ensure access to validated MAP4K4 activity assays.
- Interesting: Explore cross-talk between metabolic and inflammatory pathways.
- Novel: Investigate tissue-specific efficacy (e.g., liver vs. neural tissue).
- Ethical: Adhere to ARRIVE guidelines for preclinical rigor.
- Relevant: Address gaps in MAP4K4’s role in comorbid conditions (e.g., diabetes + neurodegeneration) .
Propiedades
IUPAC Name |
5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4/c17-13-4-1-10(2-5-13)14-7-12(9-21-16(14)19)11-3-6-15(18)20-8-11/h1-9H,(H2,18,20)(H2,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPCIHZXOGHCLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(C=C3)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.